molecular formula C14H10Cl2N2O2 B3840582 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide CAS No. 303772-14-7

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B3840582
CAS No.: 303772-14-7
M. Wt: 309.1 g/mol
InChI Key: GNJYYNVGJOTKMY-CAOOACKPSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets in biological systems. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is unique due to the presence of both dichlorophenyl and hydroxybenzohydrazide moieties, which confer specific chemical and biological properties. The dichlorophenyl group enhances its reactivity in substitution reactions, while the hydroxybenzohydrazide moiety contributes to its ability to form stable coordination complexes with metal ions .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYYNVGJOTKMY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416341
Record name AC1NSDFE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303772-14-7
Record name AC1NSDFE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
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